3-Methoxypropane-1-sulfonamide
Overview
Description
3-Methoxypropane-1-sulfonamide is an organosulfur compound with the molecular formula C4H11NO3S and a molecular weight of 153.2 g/mol. It is known for its extensive applications in various fields of research and industry.
Mechanism of Action
3-Methoxypropane-1-sulfonamide: is a sulfonamide compound. Sulfonamides are a class of antibiotics that inhibit bacterial growth. Their primary target is dihydropteroate synthase , an enzyme involved in the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is essential for DNA and RNA production, making it crucial for bacterial growth and replication .
Biochemical Analysis
Biochemical Properties
3-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group. Sulfonamides are known to interact with various enzymes and proteins, often acting as enzyme inhibitors. This compound is likely to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are common targets for sulfonamide compounds . These interactions typically involve the binding of the sulfonamide group to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and proteins. As a sulfonamide, it acts as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folate synthesis pathway . By binding to the active site of the enzyme, this compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the production of tetrahydrofolate, leading to a decrease in DNA synthesis and cell division.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Sulfonamides are generally stable under normal storage conditions, but their activity can decrease over time due to degradation . Long-term studies in vitro and in vivo have shown that the effects of sulfonamides on cellular function can persist for extended periods, but the degree of inhibition may decrease as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may effectively inhibit target enzymes without causing significant toxicity . At higher doses, sulfonamides can cause adverse effects such as allergic reactions, gastrointestinal disturbances, and hematological changes . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. The compound interacts with enzymes such as dihydropteroate synthetase, which is a key enzyme in the folate synthesis pathway . By inhibiting this enzyme, this compound disrupts the production of tetrahydrofolate, leading to a decrease in folate-dependent metabolic processes. This inhibition can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. Sulfonamides are generally well-absorbed and distributed throughout the body . They can interact with transporters and binding proteins that facilitate their movement across cell membranes and their accumulation in specific tissues. The distribution of this compound can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Sulfonamides are known to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its inhibitory effects on target enzymes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
3-Methoxypropane-1-sulfonamide can be synthesized from 1-Bromo-3-methoxypropane . The synthetic routes involve the reaction of 1-Bromo-3-methoxypropane with sulfonamide under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methoxypropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxypropane-1-sulfonamide has extensive applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxypropane-1-sulfonamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share a similar sulfonamide functional group and have similar biological activities.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as building blocks for the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-methoxypropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYYHIMDPOBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926295-50-3 | |
Record name | 3-methoxypropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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